MFCD18315554
Description
The compound is synthesized via multi-step reactions involving transition metal catalysts, such as palladium complexes, under controlled temperature and solvent conditions (e.g., tetrahydrofuran or DMF) . Key physicochemical properties include:
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-6-8(4-5-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLXCBOOLAGGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685951 | |
| Record name | 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-49-7 | |
| Record name | 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18315554 involves several routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions can vary depending on the desired application and the scale of production .
Chemical Reactions Analysis
MFCD18315554 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
MFCD18315554 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being explored for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18315554 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Polarity : this compound has a higher LogP than MFCD11044885, suggesting better lipid membrane permeability, which is critical for drug delivery .
- Thermal Stability : Unlike MFCD00039227 (ketone derivative), this compound’s thiazole ring enhances thermal stability, making it suitable for high-temperature catalytic reactions .
Functional Analogues
Table 2: Functional and Application-Based Comparison
Key Observations :
Key Observations :
- Catalyst Efficiency: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) achieve higher yields for this compound compared to non-catalyzed routes for MFCD00039227 .
- Scalability : The aqueous-phase synthesis of MFCD13195646 offers greener alternatives but requires stringent pH control .
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